Potassium hexadecanoate-2,2-d2
Overview
Description
Potassium hexadecanoate-2,2-d2, also known as potassium palmitate-2,2-d2, is a deuterated fatty acid salt. It is a stable isotope-labeled compound used primarily in scientific research. The compound has a molecular formula of C16H29D2KO2 and a molecular weight of 296.53 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium hexadecanoate-2,2-d2 can be synthesized through the deuteration of hexadecanoic acid (palmitic acid). The process involves the replacement of hydrogen atoms with deuterium atoms at specific positions. The deuterated hexadecanoic acid is then neutralized with potassium hydroxide to form the potassium salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale deuteration of hexadecanoic acid followed by neutralization with potassium hydroxide. The compound is then purified and crystallized for use in research applications .
Chemical Reactions Analysis
Types of Reactions
Potassium hexadecanoate-2,2-d2 primarily undergoes reactions typical of fatty acid salts, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound back to its corresponding alcohol.
Substitution: The carboxylate group can participate in substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides can react with the carboxylate group under basic conditions
Major Products Formed
Oxidation: Produces oxidized fatty acids and other oxidation products.
Reduction: Yields the corresponding alcohol.
Substitution: Forms substituted fatty acid derivatives
Scientific Research Applications
Potassium hexadecanoate-2,2-d2 is used extensively in scientific research due to its stable isotope labeling. Applications include:
Chemistry: Used as a tracer in reaction mechanisms and metabolic studies.
Biology: Employed in studies of lipid metabolism and fatty acid transport.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of fatty acids.
Industry: Applied in the development of deuterated compounds for various industrial processes
Mechanism of Action
The mechanism of action of potassium hexadecanoate-2,2-d2 involves its incorporation into biological systems where it mimics the behavior of non-deuterated fatty acids. The deuterium atoms provide a means to trace the compound through various metabolic pathways, allowing researchers to study its distribution, metabolism, and effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
Potassium hexadecanoate: The non-deuterated form of the compound.
Potassium palmitate-1-13C: A carbon-13 labeled version of the compound.
Potassium palmitate-16,16,16-d3: A deuterated version with three deuterium atoms at the terminal carbon
Uniqueness
Potassium hexadecanoate-2,2-d2 is unique due to its specific deuterium labeling at the 2,2 positions. This specific labeling allows for precise tracking and analysis in metabolic studies, providing insights that are not possible with non-deuterated or differently labeled compounds .
Properties
IUPAC Name |
potassium;2,2-dideuteriohexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i15D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOCIYICOGDBSG-BMIYEHQMSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCCCCC)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31KO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635680 | |
Record name | Potassium (2,2-~2~H_2_)hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203805-86-1 | |
Record name | Potassium (2,2-~2~H_2_)hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium palmitate-2,2-d2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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